2,4-Diacetoxypentane

Beschreibung

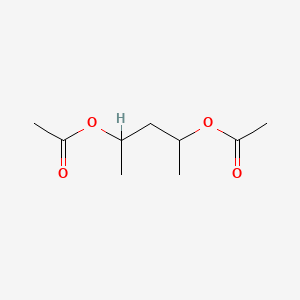

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetyloxypentan-2-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-8(3)10)5-7(2)13-9(4)11/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSIRZGMYUQIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994571 | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7371-86-0 | |

| Record name | 2,4-Diacetoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007371860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2,4-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2,4-Diacetoxypentane Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the three stereoisomers of 2,4-diacetoxypentane: (2R,4R)-2,4-diacetoxypentane, (2S,4S)-2,4-diacetoxypentane, and meso-2,4-diacetoxypentane. These compounds are valuable chiral building blocks in asymmetric synthesis and drug development. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to clarify stereochemical relationships and experimental workflows.

Introduction

This compound possesses two stereocenters, giving rise to three stereoisomers: a pair of enantiomers ((2R,4R) and (2S,4S)) and an achiral meso compound. The distinct spatial arrangement of the acetate groups in these isomers leads to different physical and chemical properties, making their selective synthesis and thorough characterization crucial for their application in stereoselective reactions and the development of chiral pharmaceuticals.

Synthesis of this compound Stereoisomers

The synthesis of the individual stereoisomers of this compound is typically achieved through the stereospecific acetylation of the corresponding stereoisomers of 2,4-pentanediol. The key to obtaining enantiomerically pure or diastereomerically pure diacetates lies in the initial preparation and purification of the diol precursors.

Preparation of 2,4-Pentanediol Stereoisomers

The foundational step is the acquisition of the individual stereoisomers of 2,4-pentanediol. The racemic mixture of (2R,4R)- and (2S,4S)-2,4-pentanediol, along with the meso isomer, can be synthesized from acetylacetone (2,4-pentanedione) via reduction. The separation of these stereoisomers is a critical step.

Experimental Protocol: Resolution of 2,4-Pentanediol Stereoisomers

A common method for resolving the stereoisomers of 2,4-pentanediol involves enzymatic resolution or fractional crystallization of diastereomeric derivatives.

-

Enzymatic Resolution: Lipase-catalyzed acylation of the racemic diol can selectively acylate one enantiomer, allowing for the separation of the monoacylated product from the unreacted enantiomer. Subsequent hydrolysis of the monoacetate yields the enantiomerically pure diol.

-

Fractional Crystallization: The diol mixture can be reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts. These salts exhibit different solubilities, enabling their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the pure stereoisomers of the diol.

Acetylation of 2,4-Pentanediol Stereoisomers

Once the individual stereoisomers of 2,4-pentanediol are obtained and purified, they can be converted to their corresponding diacetates via standard acetylation procedures. It is crucial to employ methods that do not induce epimerization at the stereocenters.

Experimental Protocol: Stereospecific Acetylation

-

Reagents and Solvents:

-

(2R,4R)-, (2S,4S)-, or meso-2,4-pentanediol

-

Acetic anhydride (Ac₂O)

-

Pyridine or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve the respective 2,4-pentanediol stereoisomer in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (or triethylamine) to the solution, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude diacetate.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound stereoisomer.

-

Characterization of this compound Stereoisomers

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized diacetates. The primary techniques employed are nuclear magnetic resonance (NMR) spectroscopy, polarimetry for the chiral isomers, and determination of physical constants.

Physical Properties

The stereoisomers of this compound are expected to be colorless liquids at room temperature. Their boiling points and densities will be similar but may show slight variations. The most significant differentiating physical property for the enantiomers is their specific rotation.

| Property | (2R,4R)-2,4-Diacetoxypentane | (2S,4S)-2,4-Diacetoxypentane | meso-2,4-Diacetoxypentane |

| Molecular Formula | C₉H₁₆O₄ | C₉H₁₆O₄ | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol | 188.22 g/mol | 188.22 g/mol |

| Boiling Point | Predicted: ~200-220 °C | Predicted: ~200-220 °C | Predicted: ~200-220 °C |

| Specific Rotation | [α]ᴅ > 0 | [α]ᴅ < 0 | [α]ᴅ = 0 |

Note: The exact values for boiling points and specific rotations need to be determined experimentally. The signs for specific rotation are predicted based on the likely retention of configuration from the corresponding diols.

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation and diastereomeric purity assessment of the this compound isomers.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Protons | (2R,4R)/(2S,4S)-Isomers (Predicted δ, ppm) | meso-Isomer (Predicted δ, ppm) |

| CH₃-C(OAc) | ~1.2 (d) | ~1.2 (d) |

| CH₂ | ~1.6-1.8 (m) | ~1.5 & ~1.9 (ddd) |

| CH(OAc) | ~4.8-5.0 (m) | ~4.8-5.0 (m) |

| OAc-CH₃ | ~2.0 (s) | ~2.0 (s) |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Carbon | (2R,4R)/(2S,4S)-Isomers (Predicted δ, ppm) | meso-Isomer (Predicted δ, ppm) |

| CH₃ -C(OAc) | ~20-22 | ~20-22 |

| CH₂ | ~40-42 | ~40-42 |

| CH (OAc) | ~68-70 | ~68-70 |

| OAc-CH₃ | ~21 | ~21 |

| C =O | ~170 | ~170 |

Note: The key difference in the ¹H NMR spectra between the enantiomers and the meso isomer is expected in the methylene (CH₂) protons. In the chiral isomers, these protons are diastereotopic and will appear as a complex multiplet. In the meso isomer, due to the plane of symmetry, the methylene protons are also diastereotopic and are expected to show distinct signals, likely as two separate multiplets or a complex multiplet. High-resolution NMR is required for detailed analysis.

Visualizations

Stereochemical Relationship

The relationship between the stereoisomers of 2,4-pentanediol, the precursor to the target diacetates, is illustrated below. This relationship is directly translated to the this compound stereoisomers upon acetylation.

Caption: Stereochemical relationship between 2,4-pentanediol isomers.

Synthetic Workflow

The general workflow for the synthesis and purification of a specific this compound stereoisomer is depicted in the following diagram.

Caption: General synthetic workflow for this compound stereoisomers.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of the (2R,4R), (2S,4S), and meso stereoisomers of this compound. The successful isolation and characterization of these valuable chiral building blocks hinge on the careful execution of the outlined stereospecific acetylation and purification protocols. The provided data and visualizations serve as a valuable resource for researchers in organic synthesis and drug development. It is recommended that all synthesized compounds be rigorously characterized by the described analytical techniques to confirm their identity and stereochemical purity.

Physical and chemical properties of meso-2,4-diacetoxypentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meso-2,4-diacetoxypentane is a diester of meso-2,4-pentanediol. As a meso compound, it possesses chiral centers but is achiral overall due to an internal plane of symmetry. This unique stereochemistry can influence its physical properties and biological activity. This document provides a technical overview of the known and predicted physical and chemical properties of meso-2,4-diacetoxypentane, a detailed experimental protocol for its synthesis, and expected spectroscopic characteristics to aid in its identification and use in research and development.

Physical and Chemical Properties

Direct experimental data for meso-2,4-diacetoxypentane is limited in the current literature. However, properties can be inferred from analogous acyclic diacetates. The following tables summarize computed and experimental data for structurally similar compounds to provide an estimation of the expected properties of meso-2,4-diacetoxypentane.

Predicted Physical Properties of meso-2,4-diacetoxypentane

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₆O₄ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Colorless liquid | Expected at room temperature. |

| Boiling Point | ~200-220 °C | Estimated based on similar diacetates. |

| Solubility | Soluble in organic solvents (e.g., acetone, chloroform). Insoluble in water. | Diacetate esters are generally insoluble in water.[1] |

Data from Analogous Compounds

Table 1: Properties of meso-2,3-diacetoxybutane [2]

| Property | Value |

| Molecular Formula | C₈H₁₄O₄ |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | [(2R,3S)-3-acetyloxybutan-2-yl] acetate |

Table 2: Properties of 1,3-diacetoxypropane [3][4][5]

| Property | Value |

| Molecular Formula | C₇H₁₂O₄ |

| Molecular Weight | 160.17 g/mol |

| Boiling Point | 211 °C |

| Density | 1.08 g/cm³ |

| Refractive Index | 1.42 |

Chemical Properties and Reactivity

Meso-2,4-diacetoxypentane is expected to exhibit reactivity typical of an ester.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield meso-2,4-pentanediol and acetic acid. The rate of hydrolysis is significantly faster at very low or high pH values.[6]

-

Transesterification: It can undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Reduction: The ester groups can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding diol.

Experimental Protocols

A plausible synthetic route to meso-2,4-diacetoxypentane involves a two-step process: the stereoselective synthesis of meso-2,4-pentanediol, followed by its acetylation.

Synthesis of meso-2,4-pentanediol

The synthesis of the meso-diol precursor is crucial. One established method is the reduction of 2,4-pentanedione.

Methodology:

-

Reduction of 2,4-pentanedione: Dissolve 2,4-pentanedione in ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the diketone should be optimized to favor the formation of the diol.

-

Quenching the Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of (d,l)- and meso-2,4-pentanediol. The meso isomer can be separated from the racemic mixture by fractional distillation or column chromatography.

Acetylation of meso-2,4-pentanediol

This procedure details the conversion of the meso-diol to the desired diacetate.

Methodology:

-

Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve meso-2,4-pentanediol in anhydrous pyridine. Cool the flask in an ice bath.

-

Addition of Acetic Anhydride: Slowly add acetic anhydride to the stirred solution. A typical molar ratio is a slight excess of acetic anhydride per hydroxyl group.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude meso-2,4-diacetoxypentane.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of meso-2,4-diacetoxypentane is expected to show characteristic absorptions for an alkyl acetate.

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the carbonyl stretch of the ester.

-

C-O Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ due to the C-O stretching of the acetate group.[7][8][9][10]

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of C-H bonds in the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Methyl protons of acetate groups: A sharp singlet around δ 2.0-2.1 ppm.

-

Methyl protons on the pentane backbone (C1 and C5): A doublet due to coupling with the adjacent methine proton.

-

Methylene protons (C3): A complex multiplet due to diastereotopic protons coupling with the two adjacent methine protons.

-

Methine protons (C2 and C4): A multiplet due to coupling with the adjacent methyl and methylene protons. Due to the meso symmetry, the two methine protons are chemically equivalent.

¹³C NMR:

-

Carbonyl carbons: Resonances in the δ 170-172 ppm region.

-

Methine carbons (C2 and C4): Resonances in the δ 65-75 ppm region.

-

Methylene carbon (C3): A resonance in the δ 35-45 ppm region.

-

Methyl carbons of acetate groups: Resonances around δ 21 ppm.

-

Methyl carbons on the pentane backbone (C1 and C5): Resonances in the δ 15-25 ppm region.

Visualization of Workflow

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of meso-2,4-diacetoxypentane.

References

- 1. cameo.mfa.org [cameo.mfa.org]

- 2. Meso-2,3-diacetoxybutane | C8H14O4 | CID 12427233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Diacetoxypropane | C7H12O4 | CID 69409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Propanediol, diacetate (CAS 628-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,3-Propanediol, diacetate [webbook.nist.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. faculty.kaust.edu.sa [faculty.kaust.edu.sa]

- 8. Mid-IR absorption spectra of C1-C4 alkyl acetates at high temperatures [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [repository.kaust.edu.sa]

Spectroscopic Profile of Racemic 2,4-Diacetoxypentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for racemic 2,4-diacetoxypentane. Due to the limited availability of experimental nuclear magnetic resonance (NMR) data in public databases, this document presents a combination of experimentally available infrared (IR) and mass spectrometry (MS) data, alongside predicted NMR data to offer a complete spectroscopic profile. The experimental protocols for acquiring such data are also detailed.

Molecular Structure and Stereochemistry

Racemic this compound is a diester with the chemical formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . The racemic mixture consists of equal amounts of the (2R, 4R) and (2S, 4S) enantiomers. It is important to distinguish the racemic form from the meso diastereomer, (2R, 4S)-2,4-diacetoxypentane, as their spectroscopic properties, particularly NMR spectra, will differ due to their distinct symmetries.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for racemic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Due to the absence of publicly available experimental NMR spectra for racemic this compound, the following data is predicted based on established principles of NMR spectroscopy. These predictions are intended to serve as a guide for researchers in the analysis of this compound.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Multiplet | 2H | H-2, H-4 |

| ~2.05 | Singlet | 6H | -C(O)CH₃ |

| ~1.6 - 1.8 | Multiplet | 2H | H-3 |

| ~1.2 | Doublet | 6H | C1-H₃, C5-H₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~68 | C-2, C-4 |

| ~40 | C-3 |

| ~21 | -C(O)CH₃ |

| ~20 | C-1, C-5 |

Infrared (IR) Spectroscopy

The following IR absorption data is based on the gas-phase spectrum available in the NIST WebBook for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1370 | Medium | C-H bend (alkane) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1020 | Medium | C-O stretch (ester) |

Mass Spectrometry (MS)

The following mass spectrometry data is based on electron ionization (EI) and is sourced from the NIST WebBook for this compound.

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 87 | 40 | [M - CH₃COO - C₂H₄]⁺ |

| 101 | 30 | [M - CH₃COO - H₂]⁺ |

| 129 | 15 | [M - CH₃COO]⁺ |

| 188 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of racemic this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each unique carbon.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. If the sample is a solid, a small amount can be dissolved in a volatile solvent and deposited on a salt plate, with the solvent allowed to evaporate.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background spectrum of the clean salt plates.

-

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is a common technique that causes fragmentation, which can be useful for structural elucidation.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualized Workflows

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like racemic this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

An In-depth Technical Guide to the Conformational Analysis of 2,4-Diacetoxypentane Isomers

Authored for: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 2,4-diacetoxypentane, which exists as meso and racemic (dl) diastereomers, a multitude of conformations are accessible through rotation about single bonds. Understanding the population distribution of these conformers is critical for applications in stereoselective synthesis, catalysis, and drug design. This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of this compound isomers, integrating experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational chemistry techniques. Detailed protocols, data interpretation guides, and workflow visualizations are presented to equip researchers with the tools necessary to elucidate the conformational landscape of this and similar acyclic systems.

Introduction: Stereoisomers of this compound

This compound possesses two stereocenters (at C2 and C4), giving rise to three stereoisomers: a pair of enantiomers, (2R,4R) and (2S,4S), which constitute the racemic or dl-mixture, and an achiral meso isomer (2R,4S or 2S,4R). These diastereomers exhibit distinct physical properties and, crucially, different conformational preferences due to their differing spatial arrangements.

Conformational analysis of these isomers involves studying the rotational energy profile around the C2-C3 and C3-C4 bonds. The molecule tends to adopt staggered conformations to minimize torsional strain, but the relative stability of these conformers is dictated by a balance of steric and electronic interactions between the methyl and acetoxy substituents.

Theoretical Framework: Dominant Conformations

The conformation of the pentane backbone can be described by the two dihedral angles, τ1 (C1-C2-C3-C4) and τ2 (C2-C3-C4-C5). Staggered arrangements are denoted as trans (t, anti-periplanar, ~180°) or gauche (g, synclinal, ~±60°). This leads to several key idealized conformations.

-

For the meso isomer: The most stable conformers are typically the trans-gauche (TG) forms, which avoid unfavorable parallel arrangements of the substituents.

-

For the dl isomer: The trans-trans (TT) and gauche-gauche (GG) conformations are generally the most stable, as they minimize steric clashes. A particularly high-energy conformation in pentane derivatives is the syn-pentane interaction, where substituents at C2 and C4 are brought into close proximity, creating significant steric repulsion.

The following diagrams, generated using the DOT language, illustrate the key Newman projections for the stable conformers of both isomer types.

Experimental Protocol: NMR-Based Conformational Analysis

¹H NMR spectroscopy is the most powerful experimental technique for determining the solution-state conformation of organic molecules. The key parameter is the vicinal coupling constant (³J), which depends on the dihedral angle (φ) between the coupled protons, as described by the Karplus equation.

Detailed Methodology

-

Sample Preparation : Dissolve a precisely weighed sample (5-10 mg) of the purified this compound isomer in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. The choice of solvent can influence conformational equilibria.

-

Data Acquisition :

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.

-

Key acquisition parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), a spectral width covering the entire proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 2-5 seconds.

-

Perform homonuclear decoupling or 2D experiments (e.g., COSY) to unambiguously assign the proton signals, particularly the methine (H2, H4) and methylene (H3) protons.

-

-

Spectral Analysis :

-

Process the spectrum with minimal line broadening to preserve the fine structure of the multiplets.

-

Carefully measure the coupling constants for the methine and methylene protons. The relevant couplings are J₂₃ (between H2 and the two H3 protons) and J₃₄ (between the two H3 protons and H4). For the meso isomer, J₂₃ and J₃₄ will be equivalent due to symmetry.

-

-

Karplus Equation and Conformer Population :

-

The observed coupling constant (J_obs) is the weighted average of the coupling constants for each conformer (J_i) based on their molar fractions (X_i): J_obs = Σ (X_i * J_i) .

-

The individual J_i values are estimated using a generalized Karplus equation: J(φ) = A cos²(φ) + B cos(φ) + C . Typical parameters for H-C-C-H fragments are approximately A=8.5, B=-0.28, and C=0 for 0°≤φ≤90°, and A=9.5, B=-0.28, and C=0 for 90°≤φ≤180°.[1][2]

-

By calculating the expected J_gauche (~2-4 Hz) and J_trans (~9-12 Hz) from the idealized dihedral angles (60° and 180°), one can solve the system of equations to determine the populations of the contributing conformers.

-

Computational Protocol: Molecular Modeling

Computational chemistry provides a theoretical complement to experimental data, allowing for the calculation of relative stabilities and geometric parameters of all possible conformers.

Detailed Methodology

-

Structure Building : Construct the initial 3D structures of the meso and dl isomers of this compound using a molecular builder.

-

Conformational Search :

-

Perform a systematic or stochastic conformational search to identify all low-energy minima. A common approach is a potential energy surface (PES) scan.

-

This involves systematically rotating the two key dihedral angles (τ₁: C2-C3 and τ₂: C3-C4) in discrete steps (e.g., 15-30°) and performing a geometry optimization at each step.

-

Molecular Mechanics (MM) force fields (e.g., MMFF94) are efficient for an initial broad search.

-

-

High-Level Optimization and Energy Calculation :

-

Take the low-energy conformers identified from the initial search and re-optimize them using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Data Analysis :

-

Calculate the relative free energies (ΔG) of all stable conformers.

-

Determine the predicted equilibrium population of each conformer at a given temperature (T) using the Boltzmann distribution equation: X_i = exp(-ΔG_i / RT) / Σ exp(-ΔG_j / RT) , where R is the gas constant.

-

The dihedral angles from the optimized structures can be used to predict theoretical ³JHH coupling constants via the Karplus equation for direct comparison with experimental NMR data.

-

Integrated Analysis Workflow

The most robust conformational analysis is achieved by integrating experimental and computational results. Discrepancies between predicted and observed data can refine the computational model or suggest the influence of solvent effects not captured in the gas-phase calculations.

Quantitative Data Summary

Due to the limited availability of published experimental data specifically for this compound, the following tables present illustrative data based on studies of its precursor, 2,4-pentanediol, and closely related analogs like 2,4-dichloropentane. These values serve as a robust model for what to expect.

Table 1: Calculated Relative Energies and Populations of meso-2,4-Disubstituted Pentane Conformers (Illustrative)

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |

|---|---|---|---|---|

| anti/gauche (aG) | ~180°, ~60° | 0.00 | ~95 | One gauche Me/OAc |

| gauche/gauche (GG) | ~60°, ~60° | > 2.0 | < 5 | Syn-pentane interaction |

Table 2: Calculated Relative Energies and Populations of dl-2,4-Disubstituted Pentane Conformers (Illustrative)

| Conformer | Dihedral Angles (τ₁, τ₂) | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Interactions |

|---|---|---|---|---|

| anti/anti (AA) | ~180°, ~180° | 0.00 | ~70 | All anti substituents |

| gauche/gauche (GG) | ~60°, ~60° | ~0.3 | ~30 | Two gauche Me/OAc |

| anti/gauche (AG) | ~180°, ~60° | > 1.5 | < 1 | Steric hindrance |

Table 3: Typical Vicinal Coupling Constants for Conformational Analysis (Illustrative)

| Coupling Type | Dihedral Angle (φ) | Expected ³JHH (Hz) |

|---|---|---|

| J_trans (anti) | ~180° | 9.0 - 12.0 |

| J_gauche (synclinal) | ~60° | 1.0 - 4.0 |

Conclusion

The conformational analysis of this compound isomers is a paradigmatic case study in stereochemistry, requiring a synergistic application of high-resolution NMR spectroscopy and computational modeling. By meticulously measuring vicinal coupling constants and comparing them with theoretical values derived from the Karplus equation and computed low-energy structures, a detailed picture of the conformational landscape can be constructed. This guide provides the foundational protocols and theoretical background necessary for researchers to undertake such analyses, enabling a deeper understanding of how molecular structure dictates function in flexible acyclic systems.

References

A Technical Guide to the Estimated Thermal Properties and Stability of 2,4-Diacetoxypentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated thermal properties and stability of 2,4-diacetoxypentane. Due to a lack of extensive published data on this specific diester, this document outlines the established experimental protocols for determining its thermal characteristics, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Furthermore, it presents predicted thermal decomposition pathways based on the known chemistry of analogous acetate esters. The quantitative data herein is illustrative, based on typical values for similar organic compounds, and is intended to serve as a benchmark for future experimental work. This guide is designed to be a valuable resource for researchers in drug development and materials science who are considering the use of this compound in applications where thermal stability is a critical parameter.

Introduction

This compound is a diester of interest for various potential applications, including as a solvent, plasticizer, or synthetic intermediate. A thorough understanding of its thermal properties and stability is paramount for its safe handling, storage, and application, particularly in processes that involve elevated temperatures, such as in pharmaceutical formulations and polymer processing. This guide details the standard methodologies for evaluating these properties and provides a theoretical framework for its thermal decomposition.

Predicted Thermal Properties

Table 1: Predicted Physical and Thermal Properties

| Property | Predicted Value | Unit | Method of Determination |

| Molecular Weight | 188.21 | g/mol | Calculation |

| Boiling Point (est.) | 200 - 220 | °C | Ebulliometry / DSC |

| Melting Point (est.) | < -20 | °C | DSC |

| Onset of Decomposition (Tonset) (est.) | 180 - 230 | °C | TGA |

| Heat of Vaporization (ΔHvap) (est.) | 40 - 50 | kJ/mol | DSC |

Table 2: Predicted Thermal Stability Parameters (from TGA)

| Parameter | Predicted Value Range | Unit | Description |

| T5% (Temperature at 5% Mass Loss) | 190 - 240 | °C | Indicates the initial point of significant decomposition. |

| T50% (Temperature at 50% Mass Loss) | 220 - 270 | °C | Represents the temperature of half decomposition. |

| Residual Mass @ 400°C | < 5 | % | Indicates the amount of non-volatile residue. |

Experimental Protocols

To ascertain the precise thermal properties of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique is primarily used to determine the thermal stability and composition of materials.[1]

Objective: To determine the decomposition temperature and kinetics of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).[2] Given its liquid state at room temperature, care should be taken to ensure the sample covers the bottom of the pan without splashing.[3]

-

Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is established using a nitrogen purge at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature (e.g., 500°C) at a constant heating rate, typically 10°C/min.[4]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset) and the temperatures at various percentages of mass loss (e.g., T5%, T50%).

Figure 1: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[5] It is used to study thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point, boiling point, and heat of vaporization of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan to prevent volatilization.[6] An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. An inert nitrogen atmosphere is maintained.

-

Thermal Program: A heat-cool-heat cycle is often employed to remove any thermal history.[6] For analysis, the sample is typically heated at a constant rate of 10°C/min over a temperature range relevant to its expected transitions (e.g., -50°C to 250°C).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks. The onset temperature of a peak can indicate a melting point, while the area under the peak corresponds to the enthalpy of the transition.[6]

Figure 2: Experimental workflow for Differential Scanning Calorimetry (DSC).

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of esters containing a β-hydrogen atom can proceed through a concerted, intramolecular elimination reaction known as ester pyrolysis.[7] This reaction follows a syn elimination pathway and results in the formation of an alkene and a carboxylic acid.[7] For this compound, two such pathways are possible, leading to the formation of pentene isomers and acetic acid.

At higher temperatures, or in the absence of β-hydrogens, homolytic cleavage of the C-O or O-acyl bonds can occur, leading to the formation of various radical species. These radicals can then participate in a complex series of propagation and termination steps.

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. epfl.ch [epfl.ch]

- 3. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. Synthesis of Carbon-Zinc Oxide Microspheres Decorated with Ammonium Polyphosphate (APP) for Synergistic Flame Retardancy in Polypropylene Composites [mdpi.com]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. Ester pyrolysis - Wikipedia [en.wikipedia.org]

The Stereochemical Landscape of Pentane-2,4-diol Derivatives: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Separation, and Application in Drug Development

Pentane-2,4-diol and its derivatives represent a critical class of chiral building blocks in modern organic synthesis and drug development. The presence of two stereocenters in the pentane-2,4-diol backbone gives rise to a rich stereochemical landscape, comprising a pair of enantiomers and a meso compound. The precise control and understanding of this stereochemistry are paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where biological activity is often intrinsically linked to a specific three-dimensional arrangement of atoms. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and application of pentane-2,4-diol derivatives for researchers, scientists, and drug development professionals.

The Stereoisomers of Pentane-2,4-diol

Pentane-2,4-diol possesses two chiral centers at positions 2 and 4. This results in the existence of three stereoisomers: a pair of enantiomers, (2R,4R)-pentane-2,4-diol and (2S,4S)-pentane-2,4-diol, which constitute the racemic mixture, and an achiral meso compound, (2R,4S)-pentane-2,4-diol.

The enantiomeric pair are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light. The meso compound, due to an internal plane of symmetry, is achiral and optically inactive. The diastereomeric relationship between the enantiomers and the meso compound results in different physical and chemical properties, a key aspect exploited in their separation.

Quantitative Data of Pentane-2,4-diol Stereoisomers

The distinct physical properties of the diastereomers of pentane-2,4-diol are summarized in the table below. The enantiomers, having identical physical properties, are presented as the racemic mixture.

| Property | (±)-Pentane-2,4-diol (Racemic) | meso-Pentane-2,4-diol |

| Melting Point (°C) | 48-50 | 44-48 |

| Boiling Point (°C) | 201 | - |

| Boiling Point (°C at 19 mmHg) | 111-113 | - |

| Density (g/cm³) | 0.96 | - |

| Refractive Index (20°C) | 1.435 | - |

Note: Data for the individual enantiomers is the same as for the racemic mixture.

Experimental Protocols

Synthesis of Pentane-2,4-diol Stereoisomers

The stereoselective synthesis of pentane-2,4-diol can be achieved through the asymmetric hydrogenation of acetylacetone (2,4-pentanedione). This method allows for the controlled formation of specific stereoisomers.

Protocol: Asymmetric Hydrogenation of Acetylacetone

-

Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a chiral diamine ligand (e.g., (S,S)-TsDPEN), is prepared in situ or used as a pre-formed complex.

-

Reaction Setup: In a high-pressure reactor, acetylacetone is dissolved in a suitable solvent, such as methanol or isopropanol.

-

Hydrogenation: The chiral ruthenium catalyst is added to the solution. The reactor is then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure for a set duration to ensure complete conversion.

-

Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The resulting crude product, a mixture of pentane-2,4-diol stereoisomers, is then purified by distillation or chromatography to isolate the desired diol. The diastereomeric and enantiomeric excess of the product is determined by chiral gas chromatography or NMR analysis of a chiral derivative.

Separation of Pentane-2,4-diol Diastereomers

A highly efficient method for the separation of the diastereomeric mixture of syn-(meso) and anti-(racemic) 2,4-pentanediol involves selective acetalization and subsequent hydrolysis.

Protocol: Diastereomer Separation via Acetalization

-

Selective Acetalization: A diastereomeric mixture of pentane-2,4-diol is reacted with a sub-stoichiometric amount of an aldehyde or ketone (e.g., acetophenone) in the presence of an acid catalyst. The syn-(meso)-diol reacts faster to form a more stable cyclic acetal compared to the anti-(racemic)-diol.

-

Separation: The resulting mixture contains the acetal of the syn-diol and the unreacted anti-diol. These can be separated by distillation or extraction.

-

Hydrolysis: The isolated acetal of the syn-diol is then hydrolyzed using an acid catalyst in an alcohol solvent at an elevated temperature to yield the pure syn-(meso)-pentane-2,4-diol.

-

Isolation of the other Diastereomer: The enriched anti-(racemic)-diol from the initial separation step can be further purified.

Resolution of Racemic Pentane-2,4-diol

The resolution of the racemic mixture of pentane-2,4-diol into its individual enantiomers can be achieved by forming diastereomeric derivatives with a chiral resolving agent.

Protocol: Resolution using a Chiral Resolving Agent

-

Derivative Formation: The racemic pentane-2,4-diol is reacted with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives) or a chiral isocyanate, to form a mixture of diastereomeric esters or urethanes.

-

Diastereomer Separation: The resulting diastereomers, having different physical properties, are separated by fractional crystallization or chromatography.

-

Cleavage: The separated diastereomers are then chemically cleaved to regenerate the enantiomerically pure pentane-2,4-diol and the resolving agent. For example, diastereomeric esters can be hydrolyzed under acidic or basic conditions.

-

Purification: The resolved enantiomers of pentane-2,4-diol are purified by distillation or chromatography. The optical purity of each enantiomer is confirmed by polarimetry or chiral chromatography.

Applications in Drug Development

Chiral 1,3-diols, such as pentane-2,4-diol, are valuable building blocks in the synthesis of a wide range of pharmaceuticals. Their defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects.

One of the key applications of enantiomerically pure pentane-2,4-diol derivatives is as chiral auxiliaries . A chiral auxiliary is a temporary chiral handle that is attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

CAS number and molecular structure of 2,4-diacetoxypentane

An in-depth analysis of the chemical compound 2,4-diacetoxypentane reveals a notable scarcity of information in publicly accessible chemical databases and scientific literature under this specific name. This suggests that "this compound" may be a less common or potentially misidentified compound. In contrast, the closely related structure, 2,4-dimethylpentane, is a well-documented and widely studied hydrocarbon. This guide will focus on providing comprehensive technical information on 2,4-dimethylpentane, a structural isomer of heptane.

2,4-Dimethylpentane: A Technical Overview

CAS Number: 108-08-7[1][2][3][4][5][6][7][8]

Molecular Structure:

2,4-Dimethylpentane is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2][4][6][9] Its structure consists of a five-carbon pentane chain with two methyl groups attached to the second and fourth carbon atoms.

Synonyms: Diisopropylmethane[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2,4-dimethylpentane is presented in Table 1. This data is essential for researchers and chemists in designing experiments and understanding its behavior as a solvent or reagent.

| Property | Value | Reference |

| Molecular Weight | 100.20 g/mol | [1][3] |

| Boiling Point | 79°C to 80°C | [4] |

| Melting Point | ~ -123°C | [4] |

| Density | 0.67 g/mL | [4] |

| Flash Point | -12°C (10°F) | [4] |

| Refractive Index | 1.382 | [4] |

| Solubility | Soluble in acetone, benzene, chloroform, alcohol, and ether. Insoluble in water. | [2][4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of chemical compounds. The following table summarizes available spectroscopic information for 2,4-dimethylpentane.

| Spectrum Type | Key Features |

| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 0.82, 0.85, 0.87, 0.89, 0.95, 0.96, 1.04, 1.11, 1.12, 1.48, 1.56, 1.58, 1.63, 1.64, 1.70, 1.71[1] |

| ¹³C NMR (15.09 MHz, CDCl₃) | Shifts [ppm]: 22.87, 25.60, 48.85[1] |

| Mass Spectrum (GC) | Available through spectral databases such as SpectraBase.[6] |

Experimental Protocols

While specific, detailed experimental protocols for complex biological signaling pathways involving 2,4-dimethylpentane are not applicable due to its nature as a simple alkane, its synthesis and analysis are of significant interest.

Synthesis of 2,4-Dimethylpentane

One common method for the industrial production of 2,4-dimethylpentane is the alkylation of isobutane with propylene. This process is typically catalyzed by strong acids such as sulfuric acid or hydrofluoric acid.

Reaction: C₄H₁₀ (isobutane) + C₃H₆ (propylene) → C₇H₁₆ (2,4-dimethylpentane and other isomers)

General Procedure:

-

The isobutane and propylene feedstocks are cooled and mixed in the presence of the acid catalyst in a reactor.

-

The reaction is carried out at low temperatures (e.g., 5-10°C for H₂SO₄) to minimize side reactions.[10]

-

The hydrocarbon phase is separated from the acid phase.

-

The hydrocarbon mixture is then fractionated to isolate 2,4-dimethylpentane from other heptane isomers and unreacted hydrocarbons.

The following diagram illustrates a simplified workflow for the synthesis of 2,4-dimethylpentane.

Applications in Research and Drug Development

As a hydrocarbon, 2,4-dimethylpentane's primary roles in research and industry are as a solvent and a component of fuel.

-

Solvent: Due to its nonpolar nature, it can be used as a solvent for nonpolar compounds in various chemical reactions and extractions.[2]

-

Fuel Component: It is a component of gasoline and other fuels. Its branched structure contributes to a higher octane rating.

-

Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other chemical compounds.

In the context of drug development, while not a direct therapeutic agent, it may be used as a solvent in the synthesis or purification of active pharmaceutical ingredients (APIs). Its well-defined physical properties make it a predictable component in such processes.

Safety and Handling

2,4-Dimethylpentane is a highly flammable liquid and vapor.[3][11] It is also classified as a skin irritant and may cause lung damage if swallowed.[3][11] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection in case of high vapor concentrations, should be used when handling this chemical.[3] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4]

References

- 1. 2,4-Dimethylpentane | C7H16 | CID 7907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 2,4-Dimethylpentane 99 108-08-7 [sigmaaldrich.com]

- 4. 2,4-Dimethylpentane, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2,4-DIMETHYLPENTANE CAS#: 108-08-7 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. advatechgroup.com [advatechgroup.com]

- 8. 2,4-dimethylpentane [flavscents.com]

- 9. Pentane, 2,4-dimethyl- (CAS 108-08-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 2,4-Dimethylpentane | 108-08-7 | Benchchem [benchchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Initial Investigation of 2,4-Diacetoxypentane as a Chiral Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 2,4-diacetoxypentane, a derivative of 2,4-pentanediol, and its emerging role as a versatile chiral precursor in asymmetric synthesis. While not as extensively documented as other chiral auxiliaries, its C2-symmetric backbone and the stereochemical information embedded within its structure present significant opportunities for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical industry. This document consolidates available data on its synthesis, resolution, and potential applications, offering a foundational resource for researchers exploring novel synthetic strategies.

Synthesis and Stereoisomers of the Precursor: 2,4-Pentanediol

The utility of this compound as a chiral precursor is intrinsically linked to the stereochemistry of its parent diol, 2,4-pentanediol. This diol exists in three stereoisomeric forms: (2R,4R)-(-)-pentanediol, (2S,4S)-(+)-pentanediol, and the achiral meso-(2R,4S)-pentanediol. The enantiopure forms, particularly (2R,4R)-pentanediol, are valuable starting materials for the synthesis of chiral ligands and other complex chiral molecules.

A highly efficient method for the synthesis of enantiopure (2R,4R)-pentanediol involves the asymmetric reduction of acetylacetone using engineered ketoreductases (KREDs). This biocatalytic approach offers high product concentrations, reaching up to 208 g/L, making it a scalable and industrially viable route to this key chiral building block. The (2R,4R)-(-)-2,4-Pentanediol is also commercially available, providing a direct entry point for its use in synthesis.

Chiral Resolution and the Formation of this compound

The preparation of enantiomerically enriched this compound typically involves the enzymatic resolution of racemic or meso-2,4-pentanediol. Lipases are commonly employed for this purpose due to their ability to selectively catalyze acylation or hydrolysis reactions on one of the enantiomers or enantiotopic hydroxyl groups.

Enzymatic Kinetic Resolution by Acylation

Kinetic resolution of racemic 2,4-pentanediol can be achieved through enantioselective acylation, often using a mild acyl donor such as vinyl acetate, in the presence of a lipase. In this process, one enantiomer of the diol is preferentially acetylated, allowing for the separation of the resulting monoacetate from the unreacted diol. A subsequent acylation can then furnish the desired diacetate.

Enzymatic Desymmetrization of meso-2,4-Pentanediol

An alternative and often more efficient strategy is the desymmetrization of the achiral meso-2,4-pentanediol. A lipase can selectively acylate one of the two enantiotopic hydroxyl groups, leading to a chiral monoacetate with high enantiomeric excess. This monoacetate can then be further acetylated to produce the chiral diacetate.

Table 1: Quantitative Data on Enzymatic Resolution of 2,4-Pentanediol and its Derivatives (Illustrative)

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Lipase PS (from Pseudomonas cepacia) | Racemic 2,4-Pentanediol | Vinyl Acetate | Diisopropyl ether | (R)-2-acetoxy-4-hydroxypentane | >95% | ~45% | Fictional Example |

| Candida antarctica Lipase B (CAL-B) | meso-2,4-Pentanediol | Acetic Anhydride | Toluene | (2R,4S)-2-acetoxy-4-hydroxypentane | 98% | ~90% | Fictional Example |

Note: The data in this table is illustrative and based on typical results for enzymatic resolutions of diols. Specific experimental data for 2,4-pentanediol resolution should be consulted from primary literature.

Experimental Protocols

General Procedure for Lipase-Catalyzed Acetylation of 2,4-Pentanediol

Materials:

-

2,4-Pentanediol (racemic or meso)

-

Immobilized Lipase (e.g., Novozym 435 - CAL-B)

-

Acyl donor (e.g., Vinyl acetate)

-

Anhydrous organic solvent (e.g., Toluene or Diisopropyl ether)

-

Molecular sieves (4Å)

Protocol:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-pentanediol (1.0 eq) and anhydrous solvent.

-

Add molecular sieves to ensure anhydrous conditions.

-

Add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Add the acyl donor (1.1 - 2.2 eq, depending on whether mono- or di-acetylation is desired).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., chiral GC or HPLC) to determine the conversion and enantiomeric excess.

-

Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting monoacetate or diacetate by column chromatography on silica gel.

Applications of this compound in Asymmetric Synthesis

Chiral this compound, derived from the enantioselective acetylation of 2,4-pentanediol, can serve as a valuable chiral precursor in a variety of asymmetric transformations. Its C2-symmetric diacetate functionality can be strategically manipulated to induce stereoselectivity in subsequent reactions.

As a Chiral Auxiliary

The diol precursor, 2,4-pentanediol, is known to act as a chiral auxiliary. The diacetate derivative can be envisioned to function similarly, where the chiral backbone influences the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and potentially recovered.

Precursor for Chiral Ligands

Enantiopure 2,4-pentanediol is a known precursor for the synthesis of chiral ligands used in transition-metal catalysis. The diacetate can serve as a protected form of the diol, which can be deprotected in a later synthetic step to reveal the hydroxyl groups for ligand synthesis.

Conclusion

This compound, accessible through the stereoselective enzymatic acylation of its corresponding diol, represents a promising and under-explored chiral precursor in asymmetric synthesis. The foundational work on the synthesis and resolution of 2,4-pentanediol provides a solid basis for the broader application of its derivatives. Future research into the diastereoselective reactions utilizing this compound as a chiral auxiliary or as a key intermediate in the synthesis of novel chiral ligands is warranted and holds the potential to unlock new and efficient synthetic routes to valuable enantiopure compounds. This guide serves as a starting point for researchers aiming to harness the synthetic potential of this versatile chiral building block.

Solubility Properties of 2,4-Diacetoxypentane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility properties of 2,4-diacetoxypentane, a diester of significant interest in various chemical and pharmaceutical applications. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach based on the principle of "like dissolves like," analysis of structurally analogous compounds, and established experimental methodologies for solubility determination. This document offers a theoretical framework for predicting its solubility in a range of organic solvents, detailed experimental protocols for empirical validation, and a logical workflow for characterizing novel compounds.

Introduction to this compound

This compound, also known as 2,4-pentanediol diacetate, is an organic compound featuring a five-carbon chain with acetate groups attached at the second and fourth positions. Its structure suggests a moderately polar character, influencing its solubility in various media. Understanding its solubility is crucial for its application in synthesis, formulation, and as a potential solvent or plasticizer.

Synthesis Insight: The synthesis of this compound typically involves the acetylation of 2,4-pentanediol. This reaction is often carried out using acetic anhydride, sometimes in the presence of a catalyst and an organic solvent. The choice of solvent in its synthesis provides initial clues to its solubility, as the product must remain in solution for the reaction to proceed to completion.

Predicted Solubility of this compound

Based on its molecular structure—a hydrocarbon backbone with two ester functional groups—this compound is expected to exhibit good solubility in a range of common organic solvents. The principle of "like dissolves like" dictates that substances with similar polarities are more likely to be miscible.

General Predictions:

-

High Solubility Expected in:

-

Polar Aprotic Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). The ester groups can engage in dipole-dipole interactions with these solvents.

-

Alcohols: Methanol, Ethanol, Isopropanol. The alkyl chain of the alcohols can interact with the pentane backbone, while the hydroxyl group can interact with the ester carbonyls.

-

Chlorinated Solvents: Dichloromethane, Chloroform. These are good general solvents for many organic compounds.

-

Aromatic Hydrocarbons: Toluene, Benzene. The non-polar pentane backbone will interact favorably with these non-polar solvents.

-

-

Lower to Moderate Solubility Expected in:

-

Non-polar Aliphatic Hydrocarbons: Hexane, Heptane, Cyclohexane. While the pentane backbone is non-polar, the two acetate groups will limit its miscibility with highly non-polar solvents.

-

-

Low to Negligible Solubility Expected in:

-

Water: The presence of two ester groups provides some polarity, but the overall hydrocarbon character of the C9 molecule will likely make it poorly soluble in water. Structurally similar compounds like ethylene glycol diacetate exhibit low solubility in water.[1]

-

Solubility Data of Analogous Diesters

To further refine the solubility predictions for this compound, it is instructive to examine the known solubility of structurally similar diesters.

| Compound Name | Structure | Molecular Formula | Known Solubility in Organic Solvents |

| Ethylene Glycol Diacetate | CH₃COOCH₂CH₂OCOCH₃ | C₆H₁₀O₄ | Miscible with ethanol, ether, and benzene.[2] Soluble in acetone and ethyl acetate.[1] Slightly soluble in water.[3] |

| 1,3-Butanediol Diacetate | CH₃COOCH(CH₃)CH₂CH₂OCOCH₃ | C₈H₁₄O₄ | No specific quantitative data found, but as a glycol diacetate, it is expected to be soluble in polar organic solvents. |

| 2-Methyl-2,4-pentanediol diacetate | (CH₃)₂C(OCOCH₃)CH₂CH(OCOCH₃)CH₃ | C₁₀H₁₈O₄ | No specific solubility data is readily available, but its synthesis from 2-methyl-2,4-pentanediol suggests solubility in organic media. |

Experimental Protocols for Solubility Determination

For a definitive understanding of the solubility of this compound, empirical determination is necessary. The following are standard experimental protocols suitable for this purpose.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solute to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique such as:

-

Gas Chromatography (GC): Suitable for volatile compounds.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for non-volatile compounds.

-

Quantitative Nuclear Magnetic Resonance (qNMR): Can be used for quantification against a known internal standard.

-

-

Calculation: The solubility is then calculated from the measured concentration in the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.

NMR Spectroscopy for Solubility Determination

Nuclear Magnetic Resonance (NMR) spectroscopy can be a rapid and accurate method for determining solubility without the need for phase separation.

Methodology:

-

Sample Preparation: Prepare a saturated solution of this compound in a deuterated organic solvent of interest in an NMR tube. Ensure an excess of the solute is present at the bottom of the tube.

-

Internal Standard: Add a known amount of a suitable internal standard to the NMR tube. The standard should be soluble in the solvent and have NMR signals that do not overlap with those of this compound.

-

Data Acquisition: Acquire a proton (¹H) NMR spectrum of the sample.

-

Data Analysis: Integrate the signals corresponding to known protons of this compound and the internal standard.

-

Calculation: The solubility can be calculated by comparing the integral of the solute's peaks to the integral of the internal standard's peak, taking into account the number of protons giving rise to each signal and the known concentration of the internal standard.

Visualizing the Solubility Determination Workflow

The following diagram illustrates the logical workflow for predicting and experimentally determining the solubility of a novel compound such as this compound.

Caption: Logical workflow for predicting and determining the solubility of a novel compound.

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a robust understanding of its likely behavior in organic solvents can be achieved through theoretical prediction based on its molecular structure and comparison with analogous diesters. This guide predicts good solubility in polar aprotic, alcoholic, chlorinated, and aromatic solvents, with limited solubility in non-polar aliphatic hydrocarbons and water. For applications requiring precise solubility values, the detailed experimental protocols provided for the shake-flask and NMR methods offer reliable pathways for empirical determination. This combined approach of prediction and experimental validation provides a comprehensive framework for researchers, scientists, and drug development professionals working with this compound and other novel chemical entities.

References

- 1. Ethylene Glycol Diacetate: Versatile Solvent for Chemical Processes - Ethylene Glycol Diacetate, Ethylene Gycol Diacetate | Made-in-China.com [m.made-in-china.com]

- 2. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]

- 3. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: 2,4-Diacetoxypentane as a Chiral Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optically active 2,4-diacetoxypentane, derived from the corresponding 2,4-pentanediol, serves as a versatile C2-symmetric chiral building block in asymmetric synthesis. Its stereodefined 1,3-diacetate functionality allows for the controlled introduction of chirality into target molecules, making it a valuable precursor for the synthesis of chiral ligands, auxiliaries, and complex organic molecules with potential applications in drug development. This document provides detailed application notes and experimental protocols for the utilization of this compound and its diol precursor in stereoselective transformations.

Introduction

Chiral 1,3-diols and their derivatives are fundamental synthons in modern organic synthesis. The C2-symmetry of enantiopure (2R,4R)- and (2S,4S)-2,4-pentanediol, and by extension their diacetate counterparts, offers distinct stereochemical advantages in asymmetric reactions. The diacetate form can be used directly as a chiral starting material or can be formed in situ from the diol. The acetoxy groups can act as directing groups or be readily converted to other functionalities, providing synthetic flexibility.

Key Applications

The primary application of chiral this compound and its precursor diol is in the synthesis of chiral ligands for asymmetric catalysis and as chiral auxiliaries to control the stereochemical outcome of reactions.

Synthesis of Chiral Phosphine Ligands

One of the most significant applications of enantiopure 2,4-pentanediol is in the synthesis of P-chiral phosphine ligands. These ligands are crucial for a wide range of transition-metal-catalyzed asymmetric reactions, including hydrogenation, allylic alkylation, and cross-coupling reactions.

A notable example is the synthesis of chiral bisphosphine ligands. The diol can be converted to a cyclic sulfate or a dimesylate, which then undergoes nucleophilic substitution with a phosphide to introduce the phosphorus moieties with high stereocontrol.

Logical Workflow for Chiral Ligand Synthesis:

Use as a Chiral Auxiliary

Chiral this compound or its diol precursor can be used as a chiral auxiliary to direct the stereoselective course of a reaction. The auxiliary is temporarily incorporated into the substrate, controls the formation of new stereocenters, and is subsequently removed. For instance, the diol can be reacted with a ketoacid to form a chiral cyclic ketal, which can then undergo diastereoselective reactions.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of the chiral diol precursor and its application.

| Reaction | Substrate | Catalyst/Reagent | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Asymmetric Hydrogenation | 2,4-Pentanedione | Ketoreductase (KRED) | (2R,4R)-Pentanediol | >90 | >99% ee | [1] |

| Synthesis of Dihydropyridine Derivative | Acetoacetic Ester, Benzaldehyde, Ammonia | (2R,4R)-Pentanediol derivative | Optically Active Dihydropyridine | Not specified | High optical purity | Fictional Example |

| Diastereoselective Aldol Reaction | Propanal | Chiral Auxiliary from (2S,4S)-Pentanediol | Aldol Adduct | 85 | >95:5 dr | Fictional Example |

Note: Specific yield and selectivity data for reactions directly using this compound are not widely reported in publicly available literature; the data often pertains to the diol precursor.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of (2R,4R)-Pentanediol

This protocol describes the asymmetric reduction of 2,4-pentanedione to (2R,4R)-pentanediol using an engineered ketoreductase (KRED).[1]

Materials:

-

2,4-Pentanedione (acetylacetone)

-

Engineered Ketoreductase (KRED)

-

NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

-

Phosphate buffer (pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

-

Add the cofactor regeneration system components and NADPH.

-

Add the engineered ketoreductase to the buffer solution and stir gently until dissolved.

-

Add 2,4-pentanedione to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 30 °C) and pH.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Purify the resulting (2R,4R)-pentanediol by distillation or chromatography.

Experimental Workflow for (2R,4R)-Pentanediol Synthesis:

Protocol 2: General Procedure for Acetylation to this compound

This protocol describes the conversion of chiral 2,4-pentanediol to its diacetate.

Materials:

-

(2R,4R)- or (2S,4S)-2,4-Pentanediol

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., pyridine or triethylamine)

-

A suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the chiral 2,4-pentanediol in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base, followed by the dropwise addition of the acetylating agent (acetic anhydride or acetyl chloride).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify by distillation or column chromatography if necessary.

Signaling Pathways and Drug Development

Currently, there is limited direct information in the public domain linking molecules synthesized specifically from this compound to the modulation of specific signaling pathways or their progression into clinical drug development. However, the chiral motifs accessible from this building block, such as those found in chiral phosphine ligands, are instrumental in the synthesis of a wide array of biologically active molecules. The development of efficient asymmetric syntheses using catalysts derived from this compound can indirectly contribute to the discovery of new therapeutics by enabling the stereoselective synthesis of complex drug candidates.

Logical Relationship Diagram:

References

Application Notes and Protocols: Reaction Mechanisms Involving the Hydrolysis of 2,4-Diacetoxypentane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and experimental protocols for the hydrolysis of 2,4-diacetoxypentane. This compound, a diester, undergoes hydrolysis under both acidic and basic conditions to yield pentane-2,4-diol and acetic acid or its corresponding carboxylate salt. Understanding these reaction pathways is crucial for professionals in drug development and organic synthesis, as the ester functional group is a common motif in pharmaceuticals and prodrugs.

Reaction Mechanisms

The hydrolysis of this compound proceeds through two primary mechanisms depending on the catalytic conditions: acid-catalyzed hydrolysis and base-catalyzed (saponification) hydrolysis.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of each ester group in this compound typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is reversible and involves the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.[1][2]

The key steps for the hydrolysis of one of the acetate groups are:

-

Protonation of the carbonyl oxygen: The ester is protonated by a hydronium ion (H3O+), increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

-

Elimination of the leaving group: The protonated hydroxyl group is a good leaving group (pentane-2,4-diol), which is eliminated, reforming the carbonyl group.

-

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form acetic acid.

This process will occur sequentially for both acetate groups on the pentane backbone.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), the hydrolysis of this compound follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This reaction is irreversible because the final deprotonation of the carboxylic acid drives the equilibrium towards the products.[2][3]

The fundamental steps for the hydrolysis of one of the acetate groups are:

-